Reduced Conformational Entropy vs. PEG Linkers: Rotatable Bond Count (7 vs. ≥12)
The compound exhibits 7 rotatable bonds, significantly fewer than typical PEG-based linkers of comparable length, such as Acetylene-PEG4-amine which possesses 12 rotatable bonds . In PROTAC design, limiting rotatable bonds is a key strategy to reduce conformational entropy and improve ternary complex formation efficiency [1].
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 7 |
| Comparator Or Baseline | Acetylene-PEG4-amine (12 rotatable bonds) |
| Quantified Difference | -5 (42% fewer rotatable bonds) |
| Conditions | Calculated physicochemical properties from vendor technical datasheets and computational models |
Why This Matters
Fewer rotatable bonds can limit conformational freedom, potentially leading to more predictable PROTAC geometry and reduced off-target degradation.
- [1] Bond, M. J., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology, 2(3), 725-742. View Source
